Home > Products > Screening Compounds P93400 > 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid - 2226087-09-6

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Catalog Number: EVT-2969713
CAS Number: 2226087-09-6
Molecular Formula: C6H10BN3O3
Molecular Weight: 182.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-Bromopyridin-2-yl)-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol

Compound Description: This compound serves as the central pyrimidine building block in the development of a pyrimidine fungicide. []

Relevance: This compound, like (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, contains a pyrimidine ring, highlighting a shared core structure. Both compounds utilize the pyrimidine ring as a scaffold for further functionalization, demonstrating their utility in medicinal chemistry. []

(4-(1-Cyanocyclobutyl)-2-fluorophenyl)boronic acid

Compound Description: This compound represents the boronic acid component incorporated into the final pyrimidine fungicide molecule. []

Relevance: This compound shares the boronic acid functionality with (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid. The presence of boronic acid in both instances suggests their potential use in Suzuki coupling reactions, a common synthetic strategy for forming carbon-carbon bonds, particularly in the context of drug discovery. []

4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine

Compound Description: This compound serves as a key intermediate in synthesizing potential PI3K inhibitors. Its significance lies in its participation in selective Suzuki-Miyaura cross-coupling reactions. []

Relevance: This compound, while structurally distinct from (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, highlights the importance of halogenated pyrimidine derivatives in medicinal chemistry. The presence of iodine in this compound, analogous to the potential use of bromine in synthesizing (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, underscores the utility of halogen substituents in facilitating further chemical transformations, such as palladium-catalyzed cross-coupling reactions. []

4-(8-Bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine

Compound Description: Similar to the previous compound, this molecule is another key intermediate in the synthesis of potential PI3K inhibitors, demonstrating the versatility of this chemical scaffold. []

Relevance: Like the previous compound, this molecule highlights the importance of halogenated pyrimidine derivatives in medicinal chemistry. The presence of bromine in this compound, similar to the potential use of bromine in synthesizing (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, suggests a common starting point for creating diverse pyrimidine-based compound libraries for drug discovery. []

BD103 (N-1-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide) and BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid)

Compound Description: These two compounds are negative allosteric modulators of the CXCR3 receptor, a protein involved in inflammatory responses. Notably, they display "biased" behavior, meaning their effects on the receptor are pathway-dependent. []

Relevance: These compounds, though structurally more complex, share the core pyrimidine motif with (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid. Furthermore, BD064 also possesses a boronic acid moiety. This recurring presence of boronic acid across different studies emphasizes its utility in medicinal chemistry, potentially for its ability to interact with specific biological targets. []

4-Amino-7-(3-iodo-3-deoxy-2-O-acetyl-5-O-[2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl]-β-D-xylofuranosyl)pyrrolo[2,3-d]pyrimidine

Compound Description: This complex molecule serves as a precursor in synthesizing modified nucleosides, highlighting its relevance to nucleic acid chemistry and potentially antiviral/anticancer drug development. []

Relevance: While this compound is structurally dissimilar to (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, it reinforces the importance of modified pyrimidine derivatives in medicinal chemistry. This compound's application in nucleoside modification, alongside the use of pyrimidine scaffolds in the other research, exemplifies the diverse applications of pyrimidines in drug development. []

(R)-1-Acetyl-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-5-methyl-imidazolidine-2,4-dione

Compound Description: This compound, labeled with carbon-14, is a potent antagonist of LFA-1, a protein involved in immune responses. Its development aids in understanding drug metabolism and pharmacokinetic properties. []

Relevance: Although structurally distinct from (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, this compound highlights the use of halogens, particularly bromine, in medicinal chemistry. The incorporation of bromine in both compounds suggests a strategic approach towards incorporating halogens as points of modification or for facilitating further chemical reactions. []

(R)-5-(1-Piperazinylsulfonyl)-1-(3,5-dichlorophenyl)-3-[4-(5-pyrimidinyl)benzyl]-3-methyl-1-H-imidazo[1,2a]imidazol-2-one and (R)-1-[7-(3,5-dichlorophenyl)-5-methyl-6-oxo-5-(4-pyrimidin-5-yl-benzyl)-6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl]piperidin-4-carboxylic acid amide

Compound Description: These compounds represent potent antagonists of LFA-1, labeled with carbon-14 and deuterium. Their development supports drug metabolism and pharmacokinetic studies. []

Relevance: These compounds, while structurally different from (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, underscore the significance of pyrimidine-containing molecules in medicinal chemistry, particularly in the context of immune system modulation. The utilization of pyrimidine rings in these LFA-1 antagonists and the target compound emphasizes the versatility of this scaffold in drug design. []

1-(2-Amino-3,4-dihydro-4-oxopyrimidin-6-yl)ferrocene and 1,1'-Bis(2-amino-3,4-dihydro-4-oxopyrimidin-6-yl)ferrocene

Compound Description: These compounds incorporate both ferrocene and pyrimidine moieties. Their synthesis aimed to explore novel structures, though they were found to be unstable. []

Relevance: These compounds, while structurally distinct from (2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid, highlight the continued exploration of novel pyrimidine-containing structures in chemical research. The pursuit of these ferrocene-pyrimidine hybrids, even with their instability, underscores the ongoing interest in discovering new applications and properties of pyrimidines in various chemical contexts. []

Overview

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a boronic acid derivative that plays an important role in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrimidine ring, a hydroxyl group, and a boronic acid functional group, making it valuable for various chemical reactions, particularly in the field of drug development and molecular biology.

Source

The compound can be synthesized through various methods involving boron chemistry and pyrimidine derivatives. It is commercially available from chemical suppliers and can also be found in scientific literature detailing its synthesis and applications.

Classification

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid falls under the category of boronic acids, specifically those containing a pyrimidine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their role in biochemical applications.

Synthesis Analysis

Methods

The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid can be approached through several methods:

  1. Halogen-Metal Exchange: This method involves the use of lithium reagents to exchange halogen atoms on pyrimidine derivatives followed by borylation using trialkylborates.
  2. Directed ortho-Metalation: This technique allows for selective metalation at specific positions on the pyrimidine ring, facilitating subsequent borylation.
  3. Palladium-Catalyzed Cross-Coupling: This method utilizes palladium catalysts to couple halopyrimidines with boron-containing reagents, producing the desired boronic acid derivative .

Technical Details

The specific conditions for these reactions often include low temperatures (e.g., -78 °C) and inert atmospheres to prevent side reactions. The choice of solvent also plays a critical role in the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is C8_{8}H11_{11}B N2_{2}O4_{4}. The structure features:

  • A pyrimidine ring which consists of nitrogen atoms at positions 1 and 3.
  • A hydroxyethylamino group attached to one of the carbon atoms on the ring.
  • A boronic acid group at position 5 of the pyrimidine ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 195.0 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid participates in several key chemical reactions:

  1. Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds through coupling with aryl or vinyl halides.
  2. Formation of Boronate Esters: The boronic acid can react with diols to form stable boronate esters, which are useful in drug delivery systems.
  3. Cross-Coupling Reactions: It can be utilized in various cross-coupling reactions due to its ability to engage in nucleophilic substitution processes .

Technical Details

The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile building block in organic synthesis.

Mechanism of Action

Process

The mechanism of action for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid primarily involves its interaction with biological molecules, particularly through the formation of reversible covalent bonds with diols present in sugars or other biomolecules. This property makes it valuable in drug design, especially for targeting enzymes that utilize carbohydrate substrates.

Data

Research indicates that compounds like this one can modulate biological pathways by inhibiting specific enzymatic activities, which has implications in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol, which enhances its utility in biological applications.

Chemical Properties

  • Stability: Generally stable under ambient conditions but should be stored away from moisture to prevent hydrolysis.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the boron atom.

Relevant data include pKa values indicating acidity/basicity, which can influence its behavior in biological systems.

Applications

Scientific Uses

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid has several important applications:

  1. Drug Development: Used as a scaffold for developing inhibitors targeting various diseases, including cancer and diabetes.
  2. Bioconjugation: Its ability to form stable complexes with diols makes it suitable for bioconjugation techniques in proteomics.
  3. Chemical Sensors: Employed in the design of sensors that detect carbohydrates or other biomolecules due to its selective binding properties .
Introduction to 2-(2-Hydroxyethylamino)pyrimidine-5-boronic Acid in Contemporary Chemistry

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid represents a structurally sophisticated boronic acid derivative that integrates three pharmaceutically relevant features: a boronic acid moiety for target interaction and Suzuki coupling versatility, a pyrimidine heterocycle for biomolecular recognition, and a hydroxyethylamino side chain conferring hydrophilic character and hydrogen-bonding capability. This trifunctional architecture positions it as a valuable intermediate in medicinal chemistry and drug development pipelines, particularly for kinase inhibitors and receptor antagonists where boronic acids demonstrate targeted therapeutic potential. Its emergence aligns with the broader "boron advantage" in pharmaceutical design, leveraging boron's unique electronic properties and reversible covalent binding to biological targets [7].

Nomenclature and Structural Taxonomy in Boronic Acid Derivatives

The systematic IUPAC name 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS RN: 2226087-09-6) explicitly defines its molecular architecture [3]. This nomenclature specifies three critical structural elements: (1) the boronic acid (-B(OH)₂) group at the 5-position of the pyrimidine ring, (2) the hydroxyethylamino substituent (-NH-CH₂-CH₂-OH) at the 2-position, and (3) the heterocyclic pyrimidine core. The molecular formula C₆H₁₀BN₃O₃ (molecular weight: 182.97 g/mol) confirms its composition [1] [3].

Table 1: Nomenclature and Identifiers for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic Acid and Derivatives

Compound NameCAS NumberMolecular FormulaKey Identifiers (MDL/MFCD)Notation Type
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid2226087-09-6C₆H₁₀BN₃O₃MFCD27981300 [3]Systematic IUPAC
(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid75486149 (CID)C₆H₁₀BN₃O₃-PubChem Preferred [1]
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid pinacol ester-C₁₂H₂₀BN₃O₃-Protected Form [2]

Structurally, the molecule exhibits tautomerism and hybridization sensitivity inherent to boronic acids. The boron atom adopts sp² hybridization in the trigonal planar, neutral form, converting to sp³ hybridization in the anionic tetrahedral form upon nucleophilic interaction or at alkaline pH. This electron-deficient character facilitates reversible covalent bond formation with biological nucleophiles (e.g., serine residues in proteases) or enables transmetalation in Suzuki-Miyaura cross-coupling reactions [7]. The hydroxyethylamino group enhances water solubility via hydrogen bonding, counterbalancing the hydrophobic pyrimidine moiety, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors. The SMILES notation OCCNC1=NC=C(C=N1)B(O)O precisely encodes this connectivity [3], and the InChIKey for related protected forms like the pinacol ester (QUEIXBFMJFCEAV-UHFFFAOYSA-N) confirms stereochemical uniqueness [2].

Historical Evolution of Pyrimidine-Boronic Acid Hybrid Scaffolds

The development of 2-(2-hydroxyethylamino)pyrimidine-5-boronic acid is intrinsically linked to three key advancements: (1) the medicinal chemistry "boron renaissance" initiated by Bortezomib's FDA approval (2003), (2) methodological breakthroughs in Suzuki-Miyaura cross-coupling (late 20th century), and (3) strategic incorporation of solubilizing groups into boronic acid pharmacophores.

The Suzuki-Miyaura reaction (1979), enabling efficient C-C bond formation between boronic acids and aryl halides, catalyzed widespread boronic acid utilization in synthetic chemistry [7]. This reaction provided the essential toolkit for constructing complex pyrimidine-boronic acid hybrids, overcoming previous synthetic limitations. Early pyrimidine boronic acids were simple aryl derivatives lacking amino substituents, primarily serving as coupling intermediates. The integration of functionalized side chains, specifically hydroxyethylamino groups, emerged later to address pharmacokinetic challenges like poor aqueous solubility and membrane permeability associated with hydrophobic boronic acids. Patent analyses reveal claims covering substituted pyrimidinyl boronic acids as intermediates for receptor antagonists, signifying their pharmaceutical relevance [8].

The recognition that boronic acids could act as pharmacophores—not just synthetic intermediates—drove innovation. Boron's vacant p orbital facilitates reversible, covalent interactions with enzyme active sites, exemplified by proteasome inhibitors (Bortezomib) and β-lactamase inhibitors (Vaborbactam). Incorporating the hydroxyethylamino moiety onto the pyrimidine scaffold represented a deliberate design strategy to enhance drug-likeness. This group improves solubility and provides a tether for secondary interactions with biological targets or for prodrug derivatization. Sigma-Aldrich's inclusion of its pinacol ester (AldrichCPR collection) underscores its value for early-stage drug discovery, albeit sold analytically uncharacterized ("as-is") [2] [5].

Table 2: Historical Milestones in Pyrimidine-Boronic Acid Development

Time PeriodKey DevelopmentImpact on Scaffold Design
Pre-2000Suzuki-Miyaura Coupling Optimization [7]Enabled reliable synthesis of (hetero)aryl boronic acids
2003Bortezomib FDA Approval [7]Validated boronic acid as a therapeutic pharmacophore
Mid 2000sSolubility-Enhanced Boronic Acids (e.g., Ixazomib) [7]Highlighted need for hydrophilic substituents
Post-2010 (e.g., 2226087-09-6 registered)Functionalized Derivatives (Hydroxyethylamino) [3]Integrated solubilizing groups directly onto pyrimidine core

Positional Isomerism and Functional Group Synergy in Medicinal Chemistry

The bioactivity and physicochemical profile of pyrimidine boronic acids are exquisitely sensitive to substitution patterns. 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid exemplifies a strategic isomer where the boronic acid group and the amino substituent occupy meta-equivalent positions (2 and 5) on the heterocycle. This spatial separation minimizes electronic interference between the electron-deficient boron and the electron-donating amino group, stabilizing the molecule and preserving the Lewis acidity crucial for target binding or cross-coupling [1] [4].

Comparative analysis reveals significant property shifts based on substitution position:

  • 5-Boronic Isomer (Desired Compound): The meta-relationship between B(OH)₂ and amino group optimizes electronic balance and synthetic accessibility. The hydroxyethyl group (-CH₂CH₂OH) provides a primary alcohol capable of H-bond donation/acceptance, enhancing water solubility and potentially engaging in target interactions beyond the boron site.
  • 4-Boronic Isomer (e.g., 2-(2-Hydroxyethyl)pyrimidine-4-boronic acid, CID 133056222) [4]: Positional shift alters electronic distribution and steric presentation, potentially reducing coupling efficiency or target affinity.
  • Alkoxy vs. Amino Derivatives (e.g., 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, CAS 1401163-85-6) [6]: Replacing the amino linker (-NH-) with an ether oxygen (-O-) abolishes H-bond donation capability and introduces strong electron-withdrawal (e.g., CF₃), drastically lowering basicity and altering lipophilicity (predicted LogP increase).
  • Protected Forms (Pinacol Ester, e.g., CDS023832) [2] [5]: Masking the boronic acid as pinacol ester enhances stability and organic solubility but renders it inactive for direct biological interaction until hydrolyzed.

The hydroxyethylamino group acts as a critical modulator:

  • Solubility Enhancement: Counters the inherent hydrophobicity of the pyrimidine and aryl boronic acid moieties, crucial for in vivo applications.
  • Hydrogen Bonding: The -OH and -NH- groups serve as donors/acceptors for target recognition (e.g., kinase hinge region binding).
  • Conformational Influence: Potential for weak intramolecular B←O interactions, subtly influencing boron electrophilicity.
  • Synthetic Handle: The primary alcohol allows further derivatization (e.g., esterification, ether formation).

Table 3: Impact of Isomerism and Substituents on Pyrimidine-Boronic Acid Properties

Compound VariationKey Structural FeaturePredicted Property Shift vs. Target Compound
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid-B(OH)₂ at C5, -NHCH₂CH₂OH at C2Baseline: Balanced LogP, Moderate H-bonding capacity
2-(2-Hydroxyethyl)pyrimidine-5-boronic acid [4]-B(OH)₂ at C5, -CH₂CH₂OH at C2 (no N linker)Loss of H-bond donor (-NH-), Increased hydrophobicity
2-(2-Methoxyethylamino)pyrimidine-5-boronic acid pinacol ester [5]-OMe instead of -OH, Boron protectedIncreased LogP, Loss of H-bond donor (-OH), Stable but inert
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid [6]-OCH₂CF₃ at C2, -B(OH)₂ at C5Strong electron-withdrawal, High LogP, No H-bond donor

This synergy—where the boronic acid enables target engagement or coupling, the pyrimidine acts as a privileged scaffold, and the hydroxyethylamino group imparts favorable physicochemical properties—makes 2-(2-hydroxyethylamino)pyrimidine-5-boronic acid a versatile intermediate. Its design reflects sophisticated medicinal chemistry principles aimed at optimizing molecular interactions and drug-like behavior [3] [7].

Properties

CAS Number

2226087-09-6

Product Name

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

IUPAC Name

[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid

Molecular Formula

C6H10BN3O3

Molecular Weight

182.97

InChI

InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10)

InChI Key

NSOJWRUCXXCYMN-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1)NCCO)(O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.